molecular formula C13H18N2O3 B14838566 3-Tert-butoxy-5-cyclopropoxyisonicotinamide

3-Tert-butoxy-5-cyclopropoxyisonicotinamide

Cat. No.: B14838566
M. Wt: 250.29 g/mol
InChI Key: ODJNJVIAVXUNIM-UHFFFAOYSA-N
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Description

3-Tert-butoxy-5-cyclopropoxyisonicotinamide is a chemical compound with the molecular formula C13H18N2O3 It is known for its unique structure, which includes both tert-butoxy and cyclopropoxy groups attached to an isonicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxy-5-cyclopropoxyisonicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isonicotinamide Core: The isonicotinamide core can be synthesized through the reaction of isonicotinic acid with ammonia or an amine derivative.

    Introduction of the Tert-butoxy Group: The tert-butoxy group can be introduced using tert-butyl alcohol and an appropriate activating agent, such as a strong acid or base.

    Cyclopropanation: The cyclopropoxy group can be added through a cyclopropanation reaction, which typically involves the use of a cyclopropyl halide and a base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxy-5-cyclopropoxyisonicotinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the tert-butoxy and cyclopropoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

3-Tert-butoxy-5-cyclopropoxyisonicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Tert-butoxy-5-cyclopropoxyisonicotinamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Tert-butoxyisonicotinamide: Lacks the cyclopropoxy group, making it less sterically hindered.

    5-Cyclopropoxyisonicotinamide: Lacks the tert-butoxy group, which may affect its solubility and reactivity.

    Isonicotinamide: The parent compound without any substituents, used as a reference for comparing the effects of different substituents.

Uniqueness

3-Tert-butoxy-5-cyclopropoxyisonicotinamide is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which confer distinct steric and electronic properties

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

3-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]pyridine-4-carboxamide

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-10-7-15-6-9(11(10)12(14)16)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H2,14,16)

InChI Key

ODJNJVIAVXUNIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C(=CN=C1)OC2CC2)C(=O)N

Origin of Product

United States

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